molecular formula C14H19NO2 B7543924 N-(2-hydroxycyclohexyl)-4-methylbenzamide

N-(2-hydroxycyclohexyl)-4-methylbenzamide

Cat. No. B7543924
M. Wt: 233.31 g/mol
InChI Key: INBNTZUEACCAHO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-hydroxycyclohexyl)-4-methylbenzamide, also known as OH-Cyclohexyl-Methylbenzamide (OH-CMA), is a synthetic compound that has gained significant attention in the field of scientific research. It is a member of the class of compounds known as benzamides and has been found to have potential applications in various fields, including medicine and agriculture.

Mechanism of Action

The exact mechanism of action of OH-CMA is not fully understood. However, it is believed to act by modulating the activity of certain neurotransmitters in the brain, including GABA and glutamate. This modulation leads to a reduction in pain and inflammation, as well as an increase in the threshold for seizures.
Biochemical and Physiological Effects:
OH-CMA has been shown to have a number of biochemical and physiological effects. It has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of prostaglandins, which are responsible for pain and inflammation. OH-CMA has also been found to increase the levels of certain neurotransmitters, including GABA and serotonin, which are involved in the regulation of mood and anxiety.

Advantages and Limitations for Lab Experiments

OH-CMA has several advantages for use in lab experiments. It is a stable compound that can be easily synthesized in large quantities. Additionally, it has been shown to have low toxicity and is generally well-tolerated in animal studies. However, one limitation of OH-CMA is its poor solubility in water, which can make it difficult to administer in certain experimental settings.

Future Directions

There are several potential future directions for research on OH-CMA. One area of interest is its potential use in the treatment of chronic pain, which is a major health concern worldwide. Additionally, OH-CMA may have applications in the treatment of anxiety and other neurological disorders. Further research is needed to fully understand the mechanism of action of OH-CMA and to explore its potential therapeutic uses.

Synthesis Methods

OH-CMA can be synthesized through a multistep process starting from 4-methylbenzoic acid. The first step involves the conversion of the acid to an acid chloride, which is then reacted with cyclohexylamine to form the corresponding amide. The amide is then subjected to hydroxylation using a suitable reagent to yield OH-CMA.

Scientific Research Applications

OH-CMA has been extensively studied for its potential use as a pharmaceutical drug. It has been found to exhibit analgesic and anti-inflammatory properties, making it a promising candidate for the treatment of pain and inflammation. Additionally, OH-CMA has been shown to have anticonvulsant and anxiolytic effects, suggesting its potential use in the treatment of neurological disorders.

properties

IUPAC Name

N-(2-hydroxycyclohexyl)-4-methylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO2/c1-10-6-8-11(9-7-10)14(17)15-12-4-2-3-5-13(12)16/h6-9,12-13,16H,2-5H2,1H3,(H,15,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INBNTZUEACCAHO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)NC2CCCCC2O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-hydroxycyclohexyl)-4-methylbenzamide

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